2-(5,6-dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl decanoate
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Overview
Description
2-(5,6-Dibromo-1,3-dioxo-hexahydroisoindol-2-yl)phenyl decanoate is a complex organic compound characterized by the presence of bromine atoms, a hexahydroisoindole ring, and a decanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dibromo-1,3-dioxo-hexahydroisoindol-2-yl)phenyl decanoate typically involves multiple steps. One common method includes the bromination of a hexahydroisoindole derivative, followed by esterification with decanoic acid. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The esterification step may involve the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dibromo-1,3-dioxo-hexahydroisoindol-2-yl)phenyl decanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(5,6-Dibromo-1,3-dioxo-hexahydroisoindol-2-yl)phenyl decanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5,6-dibromo-1,3-dioxo-hexahydroisoindol-2-yl)phenyl decanoate involves its interaction with specific molecular targets. The bromine atoms and the hexahydroisoindole ring play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(5,6-Dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoic acid
- 2-(4-methylphenyl)-2-oxo-ethyl 2-[4-(5,6-dibromo-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]-6-methyl-quinoline-4-carboxylate
Uniqueness
2-(5,6-Dibromo-1,3-dioxo-hexahydroisoindol-2-yl)phenyl decanoate is unique due to its specific combination of bromine atoms, hexahydroisoindole ring, and decanoate ester group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H31Br2NO4 |
---|---|
Molecular Weight |
557.3 g/mol |
IUPAC Name |
[2-(5,6-dibromo-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl] decanoate |
InChI |
InChI=1S/C24H31Br2NO4/c1-2-3-4-5-6-7-8-13-22(28)31-21-12-10-9-11-20(21)27-23(29)16-14-18(25)19(26)15-17(16)24(27)30/h9-12,16-19H,2-8,13-15H2,1H3 |
InChI Key |
MDPZZBPTEDDDCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=CC=CC=C1N2C(=O)C3CC(C(CC3C2=O)Br)Br |
Origin of Product |
United States |
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